6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Structural Studies : This compound and related pyridine derivatives have been synthesized and characterized for their molecular structures. The focus is often on the synthesis of biologically active scaffolds, exploring different substituents and their effects on the molecular properties (Sroor, 2019).
Optical and Electronic Properties
- Optical and Electronic Analysis : Studies have examined the optical and electronic properties of similar pyridine derivatives. These include analysis of optical functions, energy gaps, and the construction of heterojunctions for potential use in electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Crystallography and X-Ray Analysis
- Crystal Structure Determination : The crystal structure of related compounds has been a significant area of study. These investigations provide insights into the molecular configuration, bond lengths, valency angles, and potential for hydrogen bonding, which are crucial for understanding the chemical behavior and potential applications (Moustafa & Girgis, 2007).
Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : Research into pyridine carbonitriles often focuses on creating novel heterocyclic compounds with potential biological activities. These studies delve into the synthesis protocols and explore the chemical reactivity of these compounds under various conditions (Ibrahim & El-Gohary, 2016).
Biological Applications
- Antimicrobial and Antioxidant Studies : Some studies have investigated the antimicrobial and antioxidant properties of pyridine carbonitriles and their metal complexes. These research efforts are directed towards exploring the potential biological applications of these compounds (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Versatility in Chemical Reactions
- Chemical Reactivity and Versatility : The reactivity of pyridine carbonitriles with various reagents under different conditions has been extensively studied. These investigations highlight the versatility and potential for synthesizing a wide range of derivatives and compounds (Pointillart et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl3F3N2O/c20-11-3-1-10(2-4-11)16-8-14(19(23,24)25)13(9-26)18(27-16)28-17-6-5-12(21)7-15(17)22/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGJODGVCPKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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